molecular formula C17H19ClN2O4S B283255 4-{[4-(Allyloxy)-3-chloro-5-methoxybenzyl]amino}benzenesulfonamide

4-{[4-(Allyloxy)-3-chloro-5-methoxybenzyl]amino}benzenesulfonamide

Cat. No. B283255
M. Wt: 382.9 g/mol
InChI Key: JUQRYMLMHASXAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(Allyloxy)-3-chloro-5-methoxybenzyl]amino}benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound possesses unique properties that make it suitable for use in different fields, including medicinal chemistry, biochemistry, and pharmacology. In

Mechanism of Action

The mechanism of action of 4-{[4-(Allyloxy)-3-chloro-5-methoxybenzyl]amino}benzenesulfonamide involves the inhibition of several key enzymes and proteins involved in cell proliferation and inflammation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, leading to reduced inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[4-(Allyloxy)-3-chloro-5-methoxybenzyl]amino}benzenesulfonamide include the inhibition of cell proliferation and inflammation. This compound has been shown to induce cell cycle arrest and apoptosis in several cancer cell lines, leading to reduced tumor growth. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{[4-(Allyloxy)-3-chloro-5-methoxybenzyl]amino}benzenesulfonamide in lab experiments include its potent anti-cancer and anti-inflammatory activity, making it a potential candidate for the development of novel cancer and anti-inflammatory drugs. However, the limitations of using this compound include its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

There are several future directions for the research and development of 4-{[4-(Allyloxy)-3-chloro-5-methoxybenzyl]amino}benzenesulfonamide. One potential direction is to explore the use of this compound in combination with other anti-cancer and anti-inflammatory agents to enhance its efficacy. Additionally, further research is needed to determine the safety and efficacy of this compound in animal models and clinical trials. Finally, the development of novel drug delivery systems for this compound could enhance its bioavailability and reduce potential toxicity.

Synthesis Methods

The synthesis of 4-{[4-(Allyloxy)-3-chloro-5-methoxybenzyl]amino}benzenesulfonamide involves several steps. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with allyl alcohol in the presence of a catalyst to form 4-allyloxy-3-chloro-5-nitrobenzyl alcohol. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as sodium dithionite. The third step involves the reaction of the resulting amine with benzenesulfonyl chloride to form the final product.

Scientific Research Applications

4-{[4-(Allyloxy)-3-chloro-5-methoxybenzyl]amino}benzenesulfonamide has several scientific research applications. One of the primary applications of this compound is in medicinal chemistry. It has been shown to possess potent anti-cancer activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to possess anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of inflammatory diseases and cancer.

properties

Molecular Formula

C17H19ClN2O4S

Molecular Weight

382.9 g/mol

IUPAC Name

4-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylamino]benzenesulfonamide

InChI

InChI=1S/C17H19ClN2O4S/c1-3-8-24-17-15(18)9-12(10-16(17)23-2)11-20-13-4-6-14(7-5-13)25(19,21)22/h3-7,9-10,20H,1,8,11H2,2H3,(H2,19,21,22)

InChI Key

JUQRYMLMHASXAO-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)S(=O)(=O)N)Cl)OCC=C

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)S(=O)(=O)N)Cl)OCC=C

Origin of Product

United States

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